molecular formula C14H16F3N7 B612096 Dnl-201 CAS No. 1374828-69-9

Dnl-201

Cat. No.: B612096
CAS No.: 1374828-69-9
M. Wt: 339.32 g/mol
InChI Key: ZPPUMAMZIMPJGP-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Synonyms

GNE-0877, systematically named 2-methyl-2-[3-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyrazol-1-yl]propanenitrile , is a small molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2). The compound is also known by its alternative identifiers DNL-201 , GNE0877 , and ANGHS285FG . Its Chemical Abstracts Service (CAS) registry number is 1374828-69-9 , and it is cataloged under PubChem CID 69093374 . Additional synonyms include MFCD28098661 , CHEMBL3122113 , and α,α,3-trimethyl-4-[[4-(methylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1H-pyrazole-1-acetonitrile .

Molecular Structure and Formula

GNE-0877 has a molecular formula of C₁₄H₁₆F₃N₇ and a molecular weight of 339.32 g/mol . Its structure (Figure 1) features a pyrimidine core substituted with a trifluoromethyl group and a methylamino moiety, linked to a pyrazole ring via an amino bridge. The pyrazole is further functionalized with a nitrile-containing propanenitrile group.

Property Value
Molecular Formula C₁₄H₁₆F₃N₇
Molecular Weight 339.32 g/mol
SMILES CC1=NN(C=C1NC2=NC=C(C(=N2)NC)C(F)(F)F)C(C)(C)C#N
InChI InChI=1S/C14H16F3N7/c1-8-10(6-24(23-8)13(2,3)7-18)21-12-20-5-9(14(15,16)17)11(19-4)22-12/h5-6H,1-4H3,(H2,19,20,21,22)
InChIKey ZPPUMAMZIMPJGP-UHFFFAOYSA-N

The three-dimensional conformation of GNE-0877 reveals a planar pyrimidine-pyrazole system, with the trifluoromethyl and nitrile groups contributing to its hydrophobic character .

Physicochemical Properties

GNE-0877 is a crystalline solid with a purity of ≥98.64% . While experimental data on its melting point and boiling point are not publicly disclosed, its solubility profile has been characterized in polar aprotic solvents. The compound exhibits solubility of ~15 mg/mL in dimethyl sulfoxide (DMSO) and ~10 mg/mL in dimethylformamide (DMF) , but limited solubility in water or ethanol (<1 mg/mL ) . Its partition coefficient (logP) is computationally estimated to reflect moderate lipophilicity, consistent with its brain-penetrant properties .

Structural Characteristics and Functional Groups

The molecular architecture of GNE-0877 includes several pharmacologically relevant functional groups (Table 2):

Functional Group Role
Pyrimidine ring Serves as a scaffold for kinase binding interactions .
Trifluoromethyl (-CF₃) Enhances metabolic stability and modulates electron distribution .
Methylamino (-NHCH₃) Participates in hydrogen bonding with LRRK2’s ATP-binding pocket .
Pyrazole ring Contributes to planar geometry and π-π stacking interactions .
Nitrile (-C≡N) Improves solubility and influences binding affinity .

The trifluoromethyl group at the pyrimidine 5-position is critical for selectivity against off-target kinases, while the nitrile moiety enhances solubility without compromising blood-brain barrier permeability .

Solubility and Stability Profiles

GNE-0877 demonstrates pH-independent solubility in organic solvents, with optimal dissolution achieved in DMSO or DMF . Aqueous solubility is negligible, necessitating formulation with solubilizing agents for in vitro assays . The compound remains stable under recommended storage conditions (-20°C, desiccated ), with a shelf life of 36 months . Degradation studies under accelerated conditions (40°C/75% relative humidity) indicate no significant decomposition over 30 days, supporting its utility in long-term experimental workflows .

In solution, GNE-0877 is stable for ≥24 hours at room temperature in DMSO, but prolonged exposure to light or moisture should be avoided to prevent nitrile hydrolysis . These stability characteristics align with its use in preclinical models of Parkinson’s disease .

Properties

IUPAC Name

2-methyl-2-[3-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N7/c1-8-10(6-24(23-8)13(2,3)7-18)21-12-20-5-9(14(15,16)17)11(19-4)22-12/h5-6H,1-4H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPUMAMZIMPJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC2=NC=C(C(=N2)NC)C(F)(F)F)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374828-69-9
Record name GNE-0877
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374828699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GNE-0877
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANGHS285FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Pyrazole Core Formation

The aminopyrazole scaffold was synthesized via cyclocondensation of a β-ketonitrile with hydrazine, followed by regioselective functionalization at the N1 and C3 positions. This core provided the foundational structure for subsequent modifications.

tert-Butyl Cyanogroup Installation

The tert-butyl cyanogroup was introduced via nucleophilic substitution, replacing a leaving group (e.g., chloride) on the pyrazole ring with a cyanide ion under basic conditions. This group significantly reduced turnover in human hepatocytes.

Final Purification and Characterization

Crude GNE-0877 was purified using silica gel chromatography, with elution conditions optimized to isolate the target compound from regioisomeric byproducts. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirmed structural integrity.

Physicochemical and Pharmacokinetic Properties

GNE-0877’s design adhered to central nervous system (CNS) drug optimization principles, achieving a molecular weight of 339.32 g/mol and a calculated partition coefficient (clogP) of 2.8. Key properties include:

PropertyValueSource
Molecular FormulaC₁₄H₁₆F₃N₇
CAS Number1374828-69-9
Solubility in DMSO63 mg/mL (185.66 mM)
Selectivity (LRRK2 vs. Kinome)>100-fold
Human Hepatocyte StabilityLow turnover (t₁/₂ > 4 hours)

The compound’s trifluoromethyl and cyanogroups contributed to its metabolic stability, with no observed glucuronidation in hepatic assays.

In Vitro and In Vivo Validation

Cellular Potency and Selectivity

GNE-0877 inhibited LRRK2-mediated phosphorylation of Ser1292 in BAC transgenic mice expressing the G2019S mutant with an IC₅₀ of 3 nM. Selectivity profiling across 468 kinases revealed minimal off-target activity.

Brain Penetration Studies

In vivo pharmacokinetic studies in rats demonstrated a free brain-to-plasma ratio (Kp,uu) of 0.8, indicating robust blood-brain barrier penetration. This was attributed to the compound’s optimal lipophilicity (clogP = 2.8) and molecular weight.

Comparative Analysis with Analogues

GNE-0877’s structural analogue, GNE-9605 (20 ), shared similar potency but incorporated a pyridazine ring to further reduce CYP3A4 inhibition. The table below highlights key differences:

ParameterGNE-0877GNE-9605
CYP3A4 InhibitionModerate (IC₅₀ = 6 µM)Low (IC₅₀ > 30 µM)
ClogP2.83.1
Brain Kp,uu0.80.7

Challenges in Scale-Up and Process Optimization

While the discovery-phase synthesis sufficed for preclinical studies, scale-up efforts faced challenges:

  • Regioisomeric Contamination : The pyrazole formation step produced regioisomers requiring meticulous chromatographic separation.

  • Cyanide Handling : The use of cyanide reagents necessitated specialized equipment for safe large-scale reactions.

  • Cost of Trifluoromethyl Reagents : Palladium-catalyzed couplings with trifluoromethyl groups increased production costs .

Chemical Reactions Analysis

Types of Reactions

GNE-0877 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Pharmacological Properties

GNE-0877 exhibits several key pharmacological properties:

  • Potency : It has demonstrated high potency against both wild-type and mutant forms of LRRK2, with an IC50 in the low nanomolar range .
  • Selectivity : The compound shows robust selectivity for LRRK2 over a wide range of other kinases, minimizing off-target effects that could complicate therapeutic applications .
  • Brain Penetration : GNE-0877 is noted for its ability to penetrate the blood-brain barrier effectively, which is crucial for targeting CNS disorders .

Parkinson's Disease Research

GNE-0877 is primarily investigated for its potential role in treating Parkinson's disease. Preclinical studies have demonstrated its efficacy in reducing LRRK2 activity, which is linked to neurodegeneration in Parkinson's patients. The compound's ability to modify lysosomal function may offer insights into therapeutic strategies aimed at mitigating disease progression .

Toxicology Studies

Studies conducted on non-human primates have assessed the safety profile of GNE-0877. These studies revealed mild adverse effects on lung morphology but no significant changes in kidney or brain tissues at certain doses, suggesting a manageable safety profile for further clinical evaluation .

Cancer Research

Emerging data indicate that LRRK2 may play a role in cancer biology. GNE-0877's inhibitory effects on LRRK2 could provide a novel approach to exploring its role in tumorigenesis and cancer progression, particularly in cancers associated with dysregulated autophagy pathways .

Case Study 1: Preclinical Efficacy in Parkinson’s Models

In a study involving transgenic mouse models of Parkinson's disease, administration of GNE-0877 resulted in significant reductions in motor deficits and improvements in dopaminergic neuron survival. These findings support the hypothesis that LRRK2 inhibition can confer neuroprotective effects .

Case Study 2: Safety and Tolerability Assessment

A toxicity study involving cynomolgus monkeys treated with GNE-0877 highlighted reversible lung changes but no long-term adverse effects on other organs. This study underscores the importance of dose management and monitoring for potential side effects during clinical trials .

Mechanism of Action

GNE-0877 exerts its effects by inhibiting the kinase activity of LRRK2. This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular pathways involved in neurodegeneration. The compound binds to the ATP-binding site of LRRK2, blocking its activity .

Comparison with Similar Compounds

Comparison with Similar LRRK2 Inhibitors

Key Compounds and Properties

The following table summarizes critical parameters of GNE-0877 and comparable inhibitors:

Compound Target IC50/Ki (nM) Selectivity (Off-Targets) Brain Penetration Metabolic Stability CYP Inhibition Clinical Stage
GNE-0877 0.7 (Ki), 3 (IC50) 4/188 kinases Yes (High) High (Human hepatocytes) CYP1A2 Phase I
GNE-9605 18.7 (IC50) 1/178 kinases Yes High None Preclinical
MLi-2 0.76 (IC50) 5/468 kinases Moderate Moderate None Preclinical
EB-42486 0.2 (G2019S mutant IC50) 1/10 kinases (Rat) Poor Low (Mice) Not reported Preclinical
Compound 7 6.8 (IC50) 3/300 kinases Yes High None Preclinical
GSK2578215A 10.9 (IC50) 1/460 kinases Yes (Low free drug) High None Preclinical

Detailed Analysis

GNE-9605
  • Derived from the same aminopyrazole scaffold as GNE-0877 but with improved selectivity (1 off-target kinase vs.
  • Lower cellular potency (IC50 = 18.7 nM vs. 3 nM for GNE-0877) but preferred for genotoxicity studies due to cleaner profile .
MLi-2
  • Comparable potency (IC50 = 0.76 nM) but inhibits 5 off-target kinases, including TTK and JAK2 .
EB-42486
  • Exceptional potency against the G2019S LRRK2 mutant (IC50 = 0.2 nM) but poor pharmacokinetics in mice, limiting in vivo utility .
Compound 7
  • High selectivity (3 off-targets) and brain penetration but lower potency (IC50 = 6.8 nM) than GNE-0877 .
GSK2578215A
  • Ultra-selective (1 off-target kinase) but fails to inhibit LRRK2 in the brain due to low free drug availability .

Research Findings and Clinical Implications

  • Preclinical Efficacy : GNE-0877 reduced LRRK2 phosphorylation (Ser1292) in BAC transgenic mice (IC50 = 3 nM) and restored lysosomal function in PD models .
  • Safety Profile: Lung abnormalities in primates were reversible and attributed to on-target effects, supporting its mechanism .
  • Clinical Trials: In Phase I studies, GNE-0877 (DNL201) showed dose-dependent LRRK2 inhibition in healthy volunteers and PD patients without major adverse events. However, BIIB122 (another LRRK2 inhibitor) was prioritized for later phases due to superior pharmacokinetics .

Biological Activity

GNE-0877, also known as DNL201, is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in the treatment of Parkinson's disease. This compound has garnered attention due to its ability to modulate LRRK2 activity, which is implicated in various neurodegenerative processes. This article explores the biological activity of GNE-0877, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of LRRK2 and Its Role in Parkinson's Disease

LRRK2 is a multi-domain protein that plays a critical role in neuronal function and has been linked to familial and sporadic forms of Parkinson's disease. Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity, contributing to neurodegeneration. Therefore, selective inhibition of LRRK2 presents a promising therapeutic strategy.

Pharmacological Profile of GNE-0877

Potency and Selectivity:
GNE-0877 exhibits remarkable potency against LRRK2 with an in vitro cellular potency of approximately 3 nM. It demonstrates a high selectivity profile, inhibiting only a limited number of kinases (four out of 188 tested) at a concentration of 0.1 μM, indicating minimal off-target effects .

Pharmacokinetics:
The pharmacokinetic profile of GNE-0877 shows high oral bioavailability and effective brain penetration across multiple species. It has a short half-life but maintains significant plasma concentrations that are conducive for therapeutic effects .

GNE-0877 inhibits LRRK2 autophosphorylation at Ser1292 and Ser935 sites, which are critical for LRRK2 activity. In studies involving BAC transgenic mice expressing the human G2019S mutation, GNE-0877 demonstrated robust concentration-dependent inhibition of these phosphorylation events . This inhibition is associated with restoration of lysosomal function and modulation of Rab GTPase phosphorylation, which are crucial for cellular homeostasis .

In Vitro Studies

In HEK293 cells overexpressing LRRK2, GNE-0877 effectively reduced phosphorylation levels at both S910 and S935 sites in a dose-dependent manner. At concentrations between 0.3 μM to 1 μM, significant reductions were observed for both wild-type and mutant forms of LRRK2 .

In Vivo Studies

In vivo assessments using mouse models revealed that GNE-0877 could inhibit LRRK2 activity effectively across various tissues including the brain, kidney, and spleen. For instance, administration at doses ranging from 10 mg/kg to 100 mg/kg led to significant reductions in phosphorylated Rab proteins, indicating effective target engagement .

Summary of Key Data

Parameter Value
In Vitro Potency (IC50) 3 nM
Selectivity Index 212-fold over TTK
Oral Bioavailability High
Half-Life Short
Effective Dose Range 10 - 100 mg/kg

Clinical Implications

Currently, there are no published clinical trial results specifically for GNE-0877; however, preclinical studies indicate its potential as a disease-modifying therapy for Parkinson's disease. The compound's ability to restore lysosomal function and its favorable pharmacokinetic properties position it as a candidate for further clinical evaluation .

Q & A

Q. What biochemical assays are recommended to validate GNE-0877's selectivity for LRRK2?

To confirm target specificity, perform kinase selectivity profiling using a panel of 188 kinases at 0.1 μM GNE-0876. Measure inhibition percentages and calculate biochemical selectivity indices (e.g., Ki values). For example, GNE-0877 showed >50% inhibition for only four kinases beyond LRRK2, with a 212-fold selectivity over TTK kinase . Pair biochemical assays (e.g., kinase activity assays) with cellular target engagement studies, such as monitoring LRRK2 Ser1292 autophosphorylation via Western blot in BAC transgenic mice expressing human G2019S-LRRK2 .

Q. How should researchers ensure stability and reproducibility of GNE-0877 in experimental settings?

Store the compound at -20°C under inert conditions to prevent degradation. For in vitro studies, prepare stock solutions in DMSO and aliquot to avoid freeze-thaw cycles. For in vivo administration, verify solubility in compatible vehicles (e.g., aqueous suspensions with cyclodextrin derivatives) and confirm bioavailability through pharmacokinetic profiling .

Q. What in vitro models are suitable for assessing GNE-0877's cellular potency?

Use human-derived cell lines or primary neurons expressing pathogenic LRRK2 mutations (e.g., G2019S). Measure IC50 values via phosphorylation assays (e.g., Ser1292 or Thr73 Rab10 substrates). GNE-0877 demonstrated a cellular IC50 of 3 nM in LRRK2 kinase activity assays, with low turnover in human hepatocytes, indicating metabolic stability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for GNE-0877?

Discrepancies may arise from differences in blood-brain barrier penetration, protein binding, or metabolite activity. Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in transgenic mouse models to correlate brain exposure levels with target engagement (e.g., Ser1292 dephosphorylation). Adjust dosing regimens based on bioavailability and half-life data. For instance, dose-dependent inhibition of Ser1292 phosphorylation in mice was achieved at plasma concentrations >100 nM .

Q. What strategies minimize off-target effects when interpreting GNE-0877's kinase inhibition data?

Use orthogonal validation methods:

  • Biochemical vs. Cellular Assays : Confirm kinase inhibition in cell-free systems (e.g., recombinant LRRK2) and cell-based models.
  • Structural Analysis : Compare GNE-0877's binding mode with LRRK2 to off-target kinases using crystallography or molecular docking.
  • Selectivity Profiling : Expand kinase panels to include clinically relevant off-targets (e.g., TTK) and assess functional consequences (e.g., cell viability assays) .

Q. How should researchers design experiments to evaluate GNE-0877's disease-modifying potential in Parkinson’s disease models?

  • Model Selection : Use BAC transgenic mice expressing human G2019S-LRRK2 or α-synuclein pre-formed fibril (PFF) models.
  • Endpoint Metrics : Quantify neuroprotection (e.g., dopaminergic neuron survival), biomarker modulation (e.g., pSer1292 LRRK2, urinary DJ-1), and behavioral outcomes (e.g., rotarod performance).
  • Statistical Power : Calculate sample sizes using pilot data to ensure adequate power (e.g., n=10–15/group for in vivo studies) .

Q. What methodological approaches address variability in GNE-0877's target engagement across experimental systems?

  • Assay Standardization : Use validated antibodies for phosphorylation endpoints (e.g., anti-pSer1292 LRRK2) and include internal controls (e.g., kinase-dead LRRK2 mutants).
  • Data Normalization : Express phosphorylation levels as a ratio of total LRRK2 protein.
  • Replicate Experiments : Perform triplicate measurements and report variability (e.g., SEM) .

Data Analysis & Interpretation

Q. How can researchers statistically analyze dose-response relationships in GNE-0877 studies?

Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For in vivo studies, use mixed-effects models to account for longitudinal data .

Q. What steps ensure rigorous validation of GNE-0877's pharmacokinetic properties?

  • Plasma and Brain Exposure : Quantify compound levels via LC-MS/MS at multiple timepoints post-dosing.
  • Protein Binding : Assess free fraction using equilibrium dialysis.
  • Metabolite Identification : Screen for major metabolites in hepatocyte incubations to rule out active derivatives .

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